An In-depth Technical Guide to 1-Naphthalenemethylamine (CAS 118-31-0)
An In-depth Technical Guide to 1-Naphthalenemethylamine (CAS 118-31-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Naphthalenemethylamine, with CAS registry number 118-31-0, is a versatile primary amine derived from naphthalene (B1677914). It serves as a crucial chemical intermediate and building block in a wide array of applications, from the synthesis of dyes and pharmaceuticals to its use in materials science and polymer chemistry.[1][2][3] This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, key applications, and relevant experimental methodologies. Safety and handling information is also included to ensure its proper use in a laboratory setting.
Chemical and Physical Properties
1-Naphthalenemethylamine is typically a clear, light yellow to yellow liquid at room temperature.[4][5][6] It is noted to be air-sensitive and incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[5][7]
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Appearance | Clear light yellow to yellow liquid | [4][5][6] |
| Molecular Formula | C₁₁H₁₁N | [5][8][9] |
| Molecular Weight | 157.21 g/mol | [1][8][10] |
| Boiling Point | 290-293 °C | [4][5][6] |
| Melting Point | 262-269 °C | [5][6][11] |
| Density | 1.073 g/mL at 25 °C | [1][4] |
| Refractive Index (n20/D) | 1.643 | [1][4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |
| Vapor Pressure | 0.00162 mmHg at 25 °C | [5] |
| Solubility | Miscible with ethanol, ether, and carbon disulfide | [4][5][7] |
| pKa | 9.06 ± 0.30 (Predicted) | [11] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference(s) |
| CAS Number | 118-31-0 | [4][8] |
| EINECS Number | 204-244-0 | [5][10] |
| MDL Number | MFCD00004048 | [5][7] |
| PubChem CID | 8355 | [7] |
| InChI Key | NVSYANRBXPURRQ-UHFFFAOYSA-N | [1][10] |
| SMILES | C1=CC=C2C(=C1)C=CC=C2CN | [10] |
| Synonyms | 1-(Aminomethyl)naphthalene, 1-Naphthylmethylamine | [1][8][9] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of 1-Naphthalenemethylamine. Various sources provide reference spectra for this compound, including 1H NMR, 13C NMR, IR, and Mass Spectrometry.[9][10][12]
-
1H NMR: Proton NMR spectra are available for structural elucidation.[12]
-
Mass Spectrometry: The NIST WebBook provides the electron ionization mass spectrum for this compound.[9]
-
Infrared (IR) Spectrum: The infrared spectrum shows characteristic peaks corresponding to its functional groups.[13]
Applications
1-Naphthalenemethylamine is a valuable compound with diverse applications in organic synthesis and materials science.
-
Organic Synthesis: It is a fundamental building block for producing dyes, pigments, and pharmaceuticals.[1][2] The compound is particularly useful as a precursor in the synthesis of other, more complex amines.[14][15] Its involvement in Friedel-Crafts alkylation reactions makes it a subject of study for understanding electrophilic aromatic substitution mechanisms.[14]
-
Polymer and Materials Science: It is used to enhance the induced circular dichroism (ICD) magnitude of polymers like poly[(4-carboxyphenyl)acetylene].[1][4][5] This property is valuable for studying macromolecular helicity.[1]
-
Bioconjugation: It readily reacts with compounds such as monomethoxypoly(ethylene glycol) succinimido carbonate (mPEG-SC) to form carbamates, a reaction used in bioconjugation and polymer modification.[1][4][5]
-
Optoelectronics: Recent research has highlighted its role in improving the material properties of perovskites for optoelectronic devices.[1] It has been utilized to modulate photoluminescence in Ruddlesden-Popper perovskites and to enhance the efficiency and stability of perovskite light-emitting diodes (LEDs).[1]
-
Biological Activity: While the compound itself is primarily a synthetic intermediate, derivatives of naphthalene have been studied for their biological activities, including anti-inflammatory effects.[16]
Methodologies and Experimental Protocols
Detailed experimental protocols for reactions involving 1-Naphthalenemethylamine are often proprietary or published in specialized literature. However, based on available information, general methodologies can be outlined.
Synthesis of 1-Naphthalenemethylamine
A classical approach to synthesizing 1-naphthalenemethylamine involves a two-step process starting from naphthalene.[2]
Step 1: Chloromethylation of Naphthalene (Friedel-Crafts Alkylation) This step introduces a chloromethyl group onto the naphthalene ring.
-
Reactants: Naphthalene, formaldehyde (B43269) (or paraformaldehyde), and hydrochloric acid.[2]
-
Catalyst: A Lewis acid such as aluminum chloride or ferric chloride.[2]
-
General Protocol: Naphthalene is reacted with paraformaldehyde and hydrochloric acid at an elevated temperature (e.g., 80°C) for several hours to yield 1-chloromethylnaphthalene.[2]
Step 2: Amination of 1-Chloromethylnaphthalene The resulting 1-chloromethylnaphthalene is then converted to the primary amine.
-
Reactant: 1-Chloromethylnaphthalene.
-
Aminating Agent: Aqueous ammonia (B1221849) or methylamine.[2]
-
General Protocol: The chloromethyl derivative is treated with an aminating agent under controlled temperature and pressure conditions to substitute the chlorine atom with an amino group, forming 1-naphthalenemethylamine.[2]
Caption: General synthesis workflow for 1-Naphthalenemethylamine.
Preparation of a PEG-Carbamate Conjugate
This protocol illustrates a key application in polymer modification.[4][5]
-
Reactants: 1-Naphthalenemethylamine and monomethoxypoly(ethylene glycol) succinimido carbonate (mPEG-SC).
-
Reaction Type: Acyl substitution.
-
General Protocol: 1-Naphthalenemethylamine is mixed with mPEG-SC in a suitable solvent system. The primary amine of 1-naphthalenemethylamine acts as a nucleophile, attacking the succinimido carbonate ester of the mPEG derivative. This reaction displaces the N-hydroxysuccinimide (NHS) leaving group, resulting in the formation of a stable carbamate (B1207046) linkage between the naphthalene moiety and the polyethylene (B3416737) glycol chain. The reaction progress can be monitored by techniques like HPLC.[1]
Caption: Workflow for PEG-Carbamate conjugation.
Logical Relationships in Application
The utility of 1-Naphthalenemethylamine stems directly from its core chemical structure: a primary amine attached to a bulky, aromatic naphthalene ring system. This structure dictates its role as a versatile building block.
Caption: Relationship between properties and applications.
Safety and Handling
1-Naphthalenemethylamine is classified as a hazardous substance and requires careful handling.
-
Hazard Classification: It is known to cause skin irritation and serious eye damage.[10][17] It may also cause respiratory irritation (STOT SE 3).[1][10]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][10]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or an eyeshield, and appropriate clothing.[1][17] Use a NIOSH/MSHA approved respirator if ventilation is inadequate or exposure limits are exceeded.[17]
-
Handling: Use only in a chemical fume hood.[18] Avoid contact with skin, eyes, and clothing.[18] The material is air-sensitive and should be stored under nitrogen in a cool, dry, and well-ventilated place.[5][18]
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[17][18] For skin contact, wash off immediately with soap and plenty of water.[17][18] If inhaled, move to fresh air.[18] In case of ingestion, do NOT induce vomiting and seek immediate medical attention.[17]
References
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- 3. nbinno.com [nbinno.com]
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- 5. 1-Naphthalenemethylamine CAS 118-31-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
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- 7. 1-Naphthalenemethylamine, 98+% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 8. scbt.com [scbt.com]
- 9. 1-Naphthalenemethanamine [webbook.nist.gov]
- 10. 1-Naphthalenemethanamine | C11H11N | CID 8355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. jnfuturechemical.com [jnfuturechemical.com]
- 12. 1-NAPHTHALENEMETHYLAMINE(118-31-0) 1H NMR spectrum [chemicalbook.com]
- 13. 1-Naphthalenemethylamine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 14. nbinno.com [nbinno.com]
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